molecular formula C10H12ClN3O2 B6364348 MFCD19380099 CAS No. 1266693-77-9

MFCD19380099

Cat. No.: B6364348
CAS No.: 1266693-77-9
M. Wt: 241.67 g/mol
InChI Key: OCIMKNBMXCYQSM-UHFFFAOYSA-N
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Description

The compound with the identifier MFCD19380099 is known as C-[5-(3-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride. It has the molecular formula C10H12ClN3O2 and a molecular weight of 241.67904. This compound is a member of the oxadiazole family, which is known for its diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-[5-(3-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the oxadiazole ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

C-[5-(3-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

C-[5-(3-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound exhibits biological activities, making it a candidate for drug discovery and development.

    Medicine: It has potential therapeutic applications due to its pharmacological properties.

    Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of C-[5-(3-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • C-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine
  • C-[5-(3-Chloro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine
  • C-[5-(3-Methoxy-phenyl)-[1,2,4]triazol-2-yl]-methylamine

Uniqueness

C-[5-(3-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2.ClH/c1-14-8-4-2-3-7(5-8)10-13-12-9(6-11)15-10;/h2-5H,6,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIMKNBMXCYQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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